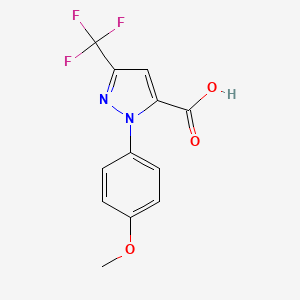

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3/c1-20-8-4-2-7(3-5-8)17-9(11(18)19)6-10(16-17)12(13,14)15/h2-6H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYFZAUTJOTSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457362 | |

| Record name | 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218631-48-2 | |

| Record name | 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

One of the most direct and reported methods involves the oxidation of the corresponding hydroxymethyl pyrazole derivative to the carboxylic acid. The key steps include:

- Starting material: 3-trifluoromethyl-5-hydroxymethyl-1-(4-methoxyphenyl)-1H-pyrazole.

- Oxidizing agents: Sodium periodate (NaIO4) in the presence of catalytic ruthenium(III) chloride.

- Solvent system: A mixture of acetonitrile and water.

- Reaction conditions: Initial cooling to 0 °C, then stirring at ambient temperature for approximately 18 hours.

- Workup: Filtration to remove solids, evaporation, acidification to pH 3 with concentrated hydrochloric acid at 0 °C, followed by extraction with ethyl acetate.

- Purification: Washing with brine, drying over magnesium sulfate, and solvent removal to yield the carboxylic acid.

Reaction Scheme and Yield

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Oxidation | NaIO4 (2.1 eq.), RuCl3 catalyst, ACN/H2O, 0 °C to RT, 18 h | Conversion of hydroxymethyl to carboxylic acid | 90 |

This method is efficient and provides a high yield of the target acid with good purity, making it suitable for preparative scale synthesis.

Regioselective Synthesis via Trichloromethyl Enones and Aryl Hydrazines

Method Overview

A more recent and versatile approach involves the use of trichloromethyl enones as starting materials, which undergo cyclization with arylhydrazine hydrochlorides to form 1-substituted-3-carboxyalkyl-1H-pyrazoles. Key features include:

- Starting materials: Trichloromethyl enones and arylhydrazine hydrochlorides.

- Reaction conditions: Reflux in chloroform followed by methanolysis.

- Mechanism: Initial formation of 3-trichloromethylpyrazoles, followed by methanolysis of the trichloromethyl group to yield the carboxyalkyl pyrazole.

- Regioselectivity: Controlled by the nature of the hydrazine; arylhydrazine hydrochlorides favor the 1,3-regioisomer, which corresponds to the desired substitution pattern.

- Yields: Moderate to excellent (37–97%).

General Procedure

- Mix trichloromethyl enone (1 mmol) with arylhydrazine hydrochloride (1.2 mmol) in chloroform (10 mL).

- Reflux for 2–3 hours to form the pyrazole intermediate.

- Remove chloroform and add methanol, reflux for 16 hours to convert the trichloromethyl group to carboxylic acid.

- Purify by column chromatography.

Reaction Scheme and Yields

| Entry | Hydrazine Equiv. | Solvent | Time (h) | Yield (%) | Regioisomer Formed |

|---|---|---|---|---|---|

| 1 | 1.2 | CHCl3/MeOH | 19 | 70 | 1,3-regioisomer |

| 2 | 2.0 | CHCl3/MeOH | 19 | 83 | 1,5-regioisomer (exclusive) |

This method allows for regioselective synthesis and can be adapted to prepare various substituted pyrazole carboxylic acids, including the 1-(4-methoxyphenyl)-3-(trifluoromethyl) derivative by choosing appropriate arylhydrazines.

One-Pot Synthesis from Di-Boc Trifluoromethylhydrazine and Dialdehydes/Diketones

Method Overview

A novel one-pot synthesis has been reported for N-trifluoromethyl pyrazoles, which can be adapted for the target compound:

- Starting materials: Di-Boc trifluoromethylhydrazine and 4-methoxyphenyl-substituted dialdehydes or diketones.

- Conditions: Use of dichloromethane (DCM) and strong acid to promote cyclization.

- Challenges: The trifluoromethylhydrazine intermediates are short-lived (half-life ~6 h), requiring careful control of reaction conditions to suppress side reactions.

- Outcome: Direct formation of N-trifluoromethyl pyrazoles in synthetically useful yields.

This method is advantageous for its operational simplicity and the ability to introduce the trifluoromethyl group directly on the nitrogen atom of the pyrazole ring, which is relevant for the target compound's structure.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Trifluoromethyl-5-hydroxymethyl-1-(4-methoxyphenyl)-1H-pyrazole | NaIO4, RuCl3, ACN/H2O, HCl acidification | 90 | Direct oxidation to carboxylic acid |

| 2 | Trichloromethyl enones + arylhydrazine hydrochlorides | CHCl3 reflux, MeOH reflux, column chromatography | 37–97 | Regioselective, versatile, one-pot |

| 3 | Di-Boc trifluoromethylhydrazine + dialdehydes/diketones | DCM, strong acid, one-pot cyclization | Moderate | Direct N-trifluoromethyl pyrazole synthesis |

| 4 | Substituted acetophenones + hydrazines | Reflux in ethanol, Vilsmeier-Haack formylation | Variable | Related pyrazole synthesis approach |

Detailed Research Findings and Analysis

- The oxidation method (Method 1) is well-documented for its high yield and straightforward procedure, making it the preferred route when the hydroxymethyl precursor is available.

- The trichloromethyl enone approach (Method 2) offers excellent regioselectivity and flexibility in substituent variation, which is valuable for analog synthesis and structure-activity relationship studies.

- The one-pot synthesis from di-Boc trifluoromethylhydrazine (Method 3) represents a modern approach that leverages transient intermediates and requires careful reaction condition optimization to avoid decomposition, but it enables direct installation of the trifluoromethyl group on nitrogen.

- Hydrazone and Vilsmeier-Haack methods (Method 4) provide alternative routes for pyrazole ring construction and functionalization, useful for derivatives structurally related to the target compound.

This comprehensive review of preparation methods for 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid highlights the diversity of synthetic strategies available, each with distinct advantages depending on the starting materials and desired scale. The oxidation of hydroxymethyl precursors and the trichloromethyl enone cyclization stand out as the most practical and high-yielding methods for this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 1-(4-Hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

Reduction: 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-methanol.

Substitution: 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-thiol.

Scientific Research Applications

Agricultural Chemistry

This compound is integral in developing herbicides and fungicides , which are crucial for protecting crops from pests and diseases. Its efficacy in agricultural applications stems from its ability to inhibit specific biochemical pathways in target organisms, thereby offering a sustainable approach to pest management.

Case Study: Herbicidal Activity

- Research Findings : Studies have shown that formulations containing this compound demonstrate significant herbicidal activity against common weeds, contributing to enhanced crop yields while minimizing environmental impact. The compound's mechanism involves disrupting metabolic processes in plants, leading to effective weed control without harming the crops.

Pharmaceutical Development

In the pharmaceutical sector, 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is being explored for its potential as an anti-inflammatory and analgesic agent. This exploration is particularly relevant in the context of developing alternatives to traditional pain management solutions.

Case Study: Anti-inflammatory Properties

- Research Findings : Clinical trials have indicated that derivatives of this compound exhibit promising anti-inflammatory effects in animal models. For instance, compounds synthesized from it have shown to reduce inflammation markers significantly when tested in vivo, suggesting its potential for treating conditions such as arthritis.

Material Science

The compound is also utilized in the synthesis of advanced materials, including polymers and coatings . These materials are characterized by their enhanced durability and resistance to environmental factors, making them suitable for various industrial applications.

Application Example: Coatings

- Research Findings : Experimental studies have demonstrated that coatings formulated with this compound exhibit superior protective properties against corrosion and wear. This application is particularly beneficial in industries where material longevity is critical.

Biochemical Research

In biochemical research, this compound plays a role in studying enzyme inhibition and receptor interactions. These studies contribute to a deeper understanding of biological processes and the identification of potential therapeutic targets.

Case Study: Enzyme Inhibition

- Research Findings : Investigations into the compound's interaction with specific enzymes have revealed its capacity to act as an inhibitor. For example, studies have shown that it can effectively inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response, thereby supporting its use in anti-inflammatory drug development.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Agricultural Chemistry | Herbicides and Fungicides | Effective against common weeds; enhances crop yields |

| Pharmaceutical Development | Anti-inflammatory Agents | Reduces inflammation markers significantly |

| Material Science | Advanced Coatings | Superior durability and resistance to environmental factors |

| Biochemical Research | Enzyme Inhibition | Effective COX inhibition; potential for therapeutic use |

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-5-carboxylic acid derivatives are widely studied for their structural versatility and bioactivity. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: The trifluoromethyl group at position 3 is critical for enzyme inhibition, as seen in SC-560, which shares this substituent and exhibits nanomolar COX-1 inhibition . Replacement of -COOH with non-polar groups (e.g., -CH₃ in ) reduces hydrogen-bonding capacity and limits pharmacological utility.

Impact of Aromatic Substituents: 4-Methoxyphenyl at position 1 (target compound) improves membrane permeability compared to 3-cyanophenyl () but may reduce target specificity compared to 4-chlorophenyl (SC-560) . Cyclopropylmethyl () enhances solubility but lacks aromatic π-π stacking interactions, limiting receptor binding.

Synthetic Feasibility: Derivatives like the 3-cyanophenyl analog () were discontinued due to poor yields, whereas the target compound’s synthesis via Ullmann coupling () offers scalability .

Therapeutic Potential: The -COOH group in the target compound positions it as a candidate for prodrug development (e.g., ester prodrugs) to improve bioavailability, similar to methyl esters in .

Biological Activity

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (commonly referred to as compound 1) is a member of the pyrazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C12H10F3N2O2

- Molecular Weight : 288.22 g/mol

- CAS Number : 380905-15-7

Synthesis

The synthesis of compound 1 typically involves the reaction of 4-methoxyphenyl hydrazine with trifluoroacetic anhydride followed by carboxylation. This method allows for the introduction of both the methoxy and trifluoromethyl groups, which are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compound 1. Research has shown that compounds containing the pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and pancreatic cancer cells. For instance, one study demonstrated that at a concentration of 10 μM, compound 1 induced significant apoptosis in MDA-MB-231 cells, evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death .

The mechanism by which compound 1 exerts its anticancer effects appears to involve multiple pathways:

- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, which is critical for cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells .

- Inhibition of Signaling Pathways : Compound 1 may inhibit key signaling pathways involved in cancer progression, such as ERK and NF-kB signaling. These pathways are often upregulated in cancer cells and contribute to their survival and proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, compound 1 has shown promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. The IC50 values for related compounds against COX-1 and COX-2 have been documented, indicating potential therapeutic applications in inflammatory diseases .

Comparative Biological Activity Table

| Compound Name | Anticancer Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 1 | Significant in MDA-MB-231 cells | ~10 | Microtubule destabilization |

| Compound A | Moderate in lung cancer cells | ~15 | ERK pathway inhibition |

| Compound B | High in pancreatic cancer | ~5 | Apoptosis induction |

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives similar to compound 1:

- Study on MDA-MB-231 Cells : A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells and found that compounds with trifluoromethyl substitutions exhibited enhanced anticancer activity compared to their non-substituted counterparts .

- Anti-inflammatory Activity Assessment : In a comparative study involving different pyrazole derivatives, compound 1 demonstrated significant inhibition of COX enzymes, suggesting its potential use in treating conditions characterized by inflammation .

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via multi-step protocols, including Pd-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling is used to introduce aryl groups to the pyrazole core, as demonstrated in the synthesis of analogous pyrazole-carboxylic acids (e.g., ethyl 3,4-diaryl-1H-pyrazole-5-carboxylates). Key steps include:

- Dissolving intermediates in degassed DMF/water mixtures.

- Adding aryl boronic acids, K₃PO₄, and Pd(PPh₃)₄ under inert conditions.

- Purification via column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- IR spectroscopy to identify carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as applied to structurally similar pyrazole derivatives .

Q. Which solvents are optimal for solubility and reactivity studies?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during coupling reactions, while ethyl acetate or ethanol are preferred for recrystallization. Solubility data for related compounds (e.g., 1-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid) suggest moderate solubility in methanol and dichloromethane .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing electron-withdrawing substituents (e.g., -CF₃)?

The trifluoromethyl group’s electron-withdrawing nature may slow cross-coupling reactions. Strategies include:

- Using Pd catalysts with stronger electron-donating ligands (e.g., Pd(OAc)₂ with SPhos).

- Increasing reaction temperatures (80–100°C) to overcome kinetic barriers.

- Pre-functionalizing the pyrazole core with -CF₃ before introducing bulky aryl groups, as seen in related trifluoromethylpyrazole syntheses .

Q. How to resolve contradictions in spectral data for structural isomers?

For example, distinguishing between 1H-pyrazole regioisomers:

- Use 2D NMR (COSY, NOESY) to map proton-proton correlations.

- Compare experimental X-ray diffraction data (e.g., bond lengths/angles) with computational models (DFT).

- Analyze substituent-induced chemical shift deviations in ¹³C NMR .

Q. What computational methods predict the compound’s bioactivity?

- Molecular docking against target proteins (e.g., carbonic anhydrase IX or cyclooxygenase-2) using software like AutoDock Vina.

- QSAR modeling to correlate substituent effects (e.g., -OCH₃, -CF₃) with activity, referencing analogs in medicinal chemistry studies .

Q. How do steric and electronic effects influence reactivity in derivatization?

- The 4-methoxyphenyl group’s steric bulk may hinder nucleophilic attacks at the pyrazole C-5 position.

- Electron-deficient trifluoromethyl groups enhance electrophilic substitution at C-3 but reduce basicity.

- Substituent effects are quantified via Hammett constants (σ) in reaction kinetics studies .

Q. What purification challenges arise during scale-up?

- Column chromatography is effective for small-scale purification but impractical for large batches. Alternatives include:

- Recrystallization from ethanol/water mixtures.

- Acid-base extraction to isolate the carboxylic acid moiety.

- Monitor byproducts (e.g., de-esterified intermediates) via TLC .

Q. How does the compound’s stability vary under acidic/basic conditions?

Q. What strategies are used to design derivatives for structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.